4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole
Description
4-Bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, methyl groups at the 1- and 5-positions, and a methoxybenzyloxymethyl substituent at the 3-position. This structure combines steric bulk from the methoxybenzyl group with electronic effects from the bromine atom, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H17BrN2O2 |
|---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
4-bromo-3-[(4-methoxyphenyl)methoxymethyl]-1,5-dimethylpyrazole |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-14(15)13(16-17(10)2)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3 |
InChI Key |
YFIOJIDNKOWSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)COCC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the methoxybenzyl group: This step involves the reaction of the brominated pyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
Biology
- Enzyme Inhibition Studies : It has been utilized in research focused on enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it useful for studying enzyme kinetics and mechanisms.
- Bioactivity Assessment : The compound's potential bioactivity can be explored through various assays, providing insights into its effects on biological systems.
Medicine
- Therapeutic Development : Preliminary studies suggest that this compound may have therapeutic applications in drug development for diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole have shown effectiveness against various pathogens, indicating potential use in developing new antibiotics.
- Anti-inflammatory Properties : Studies have demonstrated that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This suggests that the compound may contribute to anti-inflammatory therapies.
- Anticancer Potential : Various derivatives have shown cytotoxic effects against different cancer cell lines. For example, compounds with similar structures have been found to inhibit cell growth effectively, indicating that 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole could be further investigated for anticancer applications.
Antimicrobial Efficacy
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| Similar Derivative | 0.30 μg/mL | Escherichia coli |
Anti-inflammatory Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole | 40% | 75% |
Anticancer Activity
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
Mechanism of Action
The mechanism of action of 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazole Derivatives
Key Compounds:
4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazole (Compound 18, )
- Structural Similarities : Shares the 4-bromo and 3-aryl substituents but incorporates a tetrahydroindole moiety.
- Key Differences : The absence of a methoxybenzyloxymethyl group reduces steric hindrance compared to the target compound.
- Physical Properties : Melting point (160–161°C) and IR data (NH/NH₂ stretching at 3385 cm⁻¹) suggest hydrogen-bonding capability, unlike the target compound’s ether-linked substituents .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazole (Compound 4, )
Table 1: Halogen-Substituted Pyrazole Comparison
Methoxy-Substituted Pyrazole Derivatives
Key Compounds:
Table 2: Methoxy and Electron-Withdrawing Group Comparisons
Biological Activity
4-Bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole (CAS: 2143010-89-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure features a bromine atom and a methoxybenzyl ether moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been explored for its potential as an anticancer agent.
Anticancer Activity
-
Mechanism of Action :
- Pyrazole derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. In particular, compounds similar to 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Cellular Studies :
- Case Studies :
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit key inflammatory pathways.
Key Findings
- Cytokine Inhibition : Studies have indicated that pyrazoles can significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests that 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole may also modulate immune responses .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
